molecular formula C6H12S B14642607 (2R)-2-tert-Butylthiirane CAS No. 52305-31-4

(2R)-2-tert-Butylthiirane

Cat. No.: B14642607
CAS No.: 52305-31-4
M. Wt: 116.23 g/mol
InChI Key: KEPSIDHSAFAUSG-YFKPBYRVSA-N
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Description

(2R)-2-tert-Butylthiirane is a chiral organosulfur compound featuring a three-membered ring structure with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-tert-Butylthiirane typically involves the reaction of tert-butylthiol with an epoxide under basic conditions. One common method is the reaction of tert-butylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic attack of the thiol on the epoxide, followed by ring closure to form the thiirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-tert-Butylthiirane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various substituted thiirane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-tert-Butylthiirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-tert-Butylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-tert-Butylthiirane: The enantiomer of (2R)-2-tert-Butylthiirane, with similar chemical properties but different biological activity.

    Ethylene sulfide: A simpler thiirane compound without the tert-butyl group.

    Propylene sulfide: Another thiirane derivative with a different alkyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems.

Properties

CAS No.

52305-31-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2R)-2-tert-butylthiirane

InChI

InChI=1S/C6H12S/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

KEPSIDHSAFAUSG-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CS1

Canonical SMILES

CC(C)(C)C1CS1

Origin of Product

United States

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